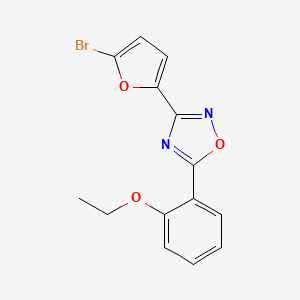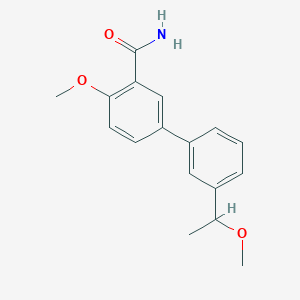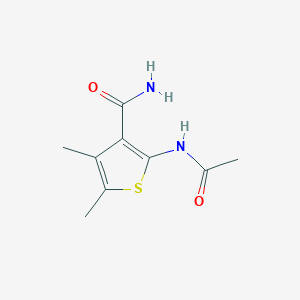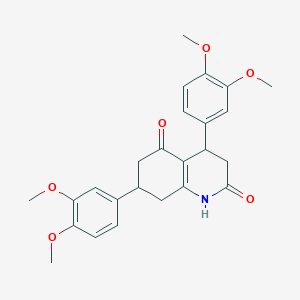
1-(2,6-dimethoxybenzoyl)-4-(2-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps highlights the complexity and the precision required in synthesizing such compounds (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of piperazine derivatives reveals detailed geometrical and electronic features critical for their biological activity. X-ray diffraction studies on compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provide insight into their crystalline structure and intermolecular interactions, which are essential for understanding their chemical behavior and reactivity (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including cyclocondensation and Michael addition, to form complex molecules with potential therapeutic activities. The synthesis and characterization of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives via a four-component cyclocondensation highlight the versatility and reactivity of piperazine cores in forming new chemical entities with significant biological implications (R. Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and delivery. Studies on compounds like 1,4-di-4-pyridylpiperazine reveal their mesogenic behaviors and crystallographic characteristics, providing essential data for designing compounds with desirable physical properties (Ching‐Yao Lin et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the utility of piperazine derivatives in medicinal chemistry. The synthesis and biological evaluation of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate for antibacterial and anthelmintic activity reflect the ongoing efforts to explore the chemical properties of these compounds for therapeutic use (C. Sanjeevarayappa et al., 2015).
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperazine units are fundamental in numerous drugs, demonstrating broad-spectrum antibacterial activities against resistant strains and serving as antagonist-based HIV-1 entry inhibitors. For example, novel 1,4-disubstituted piperazines have been synthesized and evaluated for their antibacterial activities, showcasing the role of piperazine derivatives in combating microbial resistance (Shroff et al., 2022).
Organic Synthesis and Chemical Properties
The synthesis of novel compounds through the incorporation of piperazine scaffolds highlights their importance in organic chemistry. For instance, a visible-light-driven synthesis method for 2-substituted piperazines showcases the utility of piperazine derivatives in developing new chemical entities with potential medicinal properties (Gueret et al., 2020).
Pharmacological Applications
Piperazine derivatives are known for their diverse pharmacological activities, including acting as 5-HT2 antagonists with potential applications in treating psychiatric disorders. The synthesis and evaluation of bicyclic derivatives demonstrate their potential in exploring new therapeutic avenues (Watanabe et al., 1992).
Advanced Material Science
The synthesis of novel materials, such as H-bonded complexes derived from piperazine, opens new paths in material science, offering insights into the structural and functional versatility of piperazine-based compounds (Lin et al., 2007).
Analytical Chemistry
Piperazine derivatives have also been studied for their role in analytical chemistry, such as the structure-retention relationship in chromatography, providing a deeper understanding of their chemical behavior and potential applications in analytical methods (Chilmonczyk et al., 2005).
Propiedades
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-5-8-17(25-2)18(16)19(23)22-12-10-21(11-13-22)14-15-6-3-4-9-20-15/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAESBJLDSVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)
![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)
![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)
![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5512120.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)



![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)
![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)
![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)
